molecular formula C18H24N2O3 B6908660 N-[1-(oxane-3-carbonyl)piperidin-4-yl]benzamide

N-[1-(oxane-3-carbonyl)piperidin-4-yl]benzamide

Cat. No.: B6908660
M. Wt: 316.4 g/mol
InChI Key: GJNSSHKDNSVUHM-UHFFFAOYSA-N
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Description

N-[1-(oxane-3-carbonyl)piperidin-4-yl]benzamide is a compound that features a piperidine ring, an oxane (tetrahydropyran) ring, and a benzamide group. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities . This compound is of interest in various fields, including drug discovery and development.

Properties

IUPAC Name

N-[1-(oxane-3-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(14-5-2-1-3-6-14)19-16-8-10-20(11-9-16)18(22)15-7-4-12-23-13-15/h1-3,5-6,15-16H,4,7-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNSSHKDNSVUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of esters of 3-oxocarboxylic acid, which undergoes cyclization to form the piperidine ring . The reaction conditions often include acidic environments to facilitate dehydration and cyclization processes .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as hydrogenation, cycloaddition, and amination . The choice of reagents and catalysts is crucial to optimize the reaction conditions and achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxane-3-carbonyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-[1-(oxane-3-carbonyl)piperidin-4-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development .

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